molecular formula C17H17NO2 B2926631 N-(4-acetylphenyl)-2,4-dimethylbenzamide CAS No. 486441-85-4

N-(4-acetylphenyl)-2,4-dimethylbenzamide

Cat. No.: B2926631
CAS No.: 486441-85-4
M. Wt: 267.328
InChI Key: WZTQTPMJDREASF-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Medicinal Chemistry and Chemical Biology

Benzamide derivatives represent a privileged scaffold in medicinal chemistry and chemical biology due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. The amide bond is a stable and common functional group in many biologically active molecules. The versatility of the benzamide core allows for substitutions that can modulate properties like receptor binding, enzyme inhibition, and cell permeability.

This structural diversity has led to the development of benzamide-containing compounds with a broad spectrum of therapeutic applications. They are recognized for their potential as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. walshmedicalmedia.com In chemical biology, benzamide derivatives are utilized as chemical probes and tools to study cellular processes and biological pathways, such as enzyme function and receptor signaling. ontosight.ai Their ability to be systematically modified makes them ideal for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery. acs.org

Historical Development and Therapeutic Relevance of Benzamide-Based Scaffolds

The history of benzamides began with the first synthesis of the parent compound, benzamide, by the German chemist Friedrich Wöhler in 1833. pharmaguideline.com Despite this early discovery, the therapeutic potential of benzamide derivatives was not explored until the 20th century. pharmaguideline.com A significant milestone in their therapeutic application was the development of substituted benzamides as antipsychotic drugs.

These later-generation compounds, such as Sulpiride and Amisulpride, were found to act primarily by blocking dopamine (B1211576) receptors, offering a new mechanistic class of drugs for psychiatric disorders. walshmedicalmedia.compharmaguideline.comcarewellpharma.in Over the decades, the benzamide scaffold has been incorporated into a variety of drugs targeting different conditions. For example, metoclopramide (B1676508) is a widely used antiemetic and prokinetic agent, while moclobemide (B1677376) is an antidepressant. researchgate.net The continued exploration of this chemical class has led to compounds being investigated for the treatment of cancer, Alzheimer's disease, and infectious diseases, cementing the benzamide scaffold as a cornerstone in modern pharmacology. pharmaguideline.comontosight.ai

Structural Features and Nomenclature of N-(4-acetylphenyl)-2,4-dimethylbenzamide

The nomenclature of this compound precisely describes its molecular architecture. The structure is built upon a central benzamide functional group.

"Benzamide" indicates the core structure derived from benzoic acid where the hydroxyl group is replaced by a nitrogen atom.

"2,4-dimethyl" specifies that two methyl groups (-CH₃) are attached to the benzene (B151609) ring of the benzamide core at positions 2 and 4.

"N-(4-acetylphenyl)" describes the substituent attached to the nitrogen atom of the amide group. It consists of a phenyl ring substituted at position 4 with an acetyl group (-COCH₃).

The amide linkage connects the carbonyl carbon of the 2,4-dimethylbenzoyl group to the nitrogen atom of the 4-acetylphenyl (or 4-aminoacetophenone) moiety. This specific arrangement of aromatic rings and functional groups dictates the compound's chemical and physical properties.

PropertyValue
Molecular FormulaC₁₇H₁₇NO₂
Molecular Weight267.32 g/mol

Overview of Reported Biological Activities Associated with Benzamide Analogues

While specific biological studies on this compound are not extensively reported in publicly available literature, the activities of its structural analogues provide insight into its potential pharmacological profile. The diverse effects of substitutions on the benzamide scaffold lead to a wide array of biological activities. researchgate.net

Antimicrobial and Antifungal Activity: Numerous benzamide derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net The specific substitutions play a crucial role in their efficacy against various pathogens.

Anticancer Activity: The benzamide scaffold is present in several anticancer agents. Some derivatives function as histone deacetylase (HDAC) inhibitors, which is a key target in oncology. acs.org Others have shown cytotoxic effects on various cancer cell lines. researchgate.net

Anticonvulsant Activity: Certain substituted benzamides have been identified as potent anticonvulsant agents in preclinical models, highlighting their potential for treating neurological disorders. walshmedicalmedia.comsemanticscholar.org

Insecticidal and Fungicidal Activity: In the field of agrochemicals, benzamide derivatives have been developed as effective pesticides, with some showing potent larvicidal and fungicidal activities against agricultural pests and pathogens. nih.govnih.gov

Enzyme Inhibition: The structural features of benzamides make them suitable for targeting specific enzymes. For instance, different analogues have been developed as inhibitors of Mycobacterium tuberculosis QcrB, a crucial enzyme for the bacterium's survival. acs.org

The specific combination of the 2,4-dimethylbenzoyl group and the N-(4-acetylphenyl) substituent in the title compound would determine its unique interaction with biological targets and its resulting pharmacological or biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11-4-9-16(12(2)10-11)17(20)18-15-7-5-14(6-8-15)13(3)19/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQTPMJDREASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N 4 Acetylphenyl 2,4 Dimethylbenzamide

General Strategies for Amide Bond Formation

The cornerstone of synthesizing N-(4-acetylphenyl)-2,4-dimethylbenzamide is the creation of a stable amide linkage. Several well-established and novel methodologies are available for this purpose.

Condensation Reactions with Carboxylic Acid Derivatives and Amines

A prevalent and classical method for forming amides is the reaction of a carboxylic acid derivative, typically an acyl halide, with an amine. vedantu.com This nucleophilic acyl substitution reaction is widely used in organic chemistry. iitk.ac.in The Schotten-Baumann reaction, for instance, involves the acylation of an amine with an acyl halide or anhydride in the presence of a base. iitk.ac.injk-sci.com The base serves to neutralize the hydrogen halide produced during the reaction, driving the equilibrium towards the product. organic-chemistry.org Common bases used include aqueous sodium hydroxide or organic bases like pyridine (B92270). vedantu.comiitk.ac.in The reaction is often performed in a two-phase system, with the organic reactants in a solvent like dichloromethane and the base in an aqueous phase. iitk.ac.inwikipedia.org

Alternatively, carboxylic acids can be directly coupled with amines using activating agents. researchgate.net Reagents such as dicyclohexylcarbodiimide (DCC) or boronic acid derivatives can facilitate this transformation. acs.orglibretexts.org Modern approaches focus on developing greener and more efficient catalytic systems to avoid the use of stoichiometric coupling reagents, which can generate significant waste. rsc.orgnih.gov

Transamidation Approaches for Acetamide Synthesis

Transamidation is a process where one amide is converted into another by reacting it with an amine. ucla.edu This method can be particularly useful when the starting amide is readily available. The reaction often requires a catalyst and can be driven to completion by using a large excess of the reacting amine. ucla.edu Various catalytic systems, including those based on iron(III) salts, L-proline, and palladium(II) acetate, have been developed to facilitate transamidation under milder conditions. nih.gov For instance, iron(III) catalyzed transamidation has been shown to be effective for a range of amides and amines, with the presence of water being crucial for the reaction's success. nih.govresearchgate.net

Specific Synthesis of the 2,4-Dimethylbenzoyl Moiety

The 2,4-dimethylbenzoyl moiety is typically prepared from 2,4-dimethylbenzoic acid. A common method for activating the carboxylic acid is to convert it into the corresponding acyl chloride, 2,4-dimethylbenzoyl chloride. This is often achieved by reacting 2,4-dimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com The use of thionyl chloride is a well-established procedure for this transformation. patsnap.com The reaction is typically carried out in an inert solvent, and the excess chlorinating agent and byproducts are removed by distillation or under reduced pressure.

Specific Synthesis of the 4-Acetylphenylamine Moiety

4-Acetylphenylamine, also known as 4-aminoacetophenone, is a commercially available compound. However, it can also be synthesized through various routes. One common laboratory synthesis involves the Friedel-Crafts acylation of acetanilide followed by hydrolysis of the acetamido group to the amine. Another approach involves the reduction of 4-nitroacetophenone. chemicalbook.com A multi-step synthesis starting from parahydroxyacetophenone has also been reported, which proceeds through a Williamson ether synthesis and a Smiles rearrangement, followed by hydrolysis to yield 4-aminoacetophenone. google.com The presence of both an amino group and a carbonyl group makes it a versatile building block in organic synthesis. solubilityofthings.com

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Reaction Conditions and Catalytic Systems in Benzamide (B126) Synthesis

The optimization of reaction conditions and the choice of a suitable catalytic system are crucial for the efficient synthesis of benzamides.

A variety of catalysts have been explored for amide bond formation. Boron-based catalysts, such as boronic acids, have proven effective for the direct amidation of carboxylic acids and amines. acs.org Metal-based catalysts, including those derived from zirconium, titanium, and palladium, have also been employed. acs.orgnih.gov For instance, palladium-based catalysts have been used for the synthesis of primary amides from aryl bromides. nih.gov Recent research has focused on developing heterogeneous catalysts, which can be easily recovered and reused, making the process more sustainable. researchgate.net Photocatalytic methods are also emerging as a mild and efficient way to synthesize benzamides. rsc.org

The choice of solvent, temperature, and base can significantly impact the reaction outcome. While traditional methods often use organic solvents, there is a growing interest in using greener solvents or even performing reactions under solvent-free conditions. nih.govnih.gov The reaction temperature is another critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing side reactions.

Below is a table summarizing various catalytic systems and reaction conditions used in benzamide synthesis:

Catalyst/ReagentReactantsSolventTemperatureKey Features
Thionyl Chloride/Oxalyl ChlorideCarboxylic Acid, AmineDichloromethaneRoom TemperatureForms acyl chloride intermediate. chemicalbook.com
B(OCH₂CF₃)₃Carboxylic Acid, AmineAcetonitrileNot specifiedEffective for a wide range of substrates. acs.org
Boronic AcidsCarboxylic Acid, AmineTolueneRefluxRequires removal of water. acs.org
Fe(III) saltsAmide, AmineNot specifiedNot specifiedCatalyzes transamidation; water is crucial. nih.gov
L-prolineCarboxamide, AmineSolvent-freeNot specifiedMetal-free transamidation. organic-chemistry.org
Diatomite earth@IL/ZrCl₄Benzoic Acid, AmineNot specifiedNot specifiedHeterogeneous catalyst, ultrasonic irradiation. researchgate.net
Candida antarctica lipase B (CALB)Carboxylic Acid, AmineCyclopentyl methyl ether60 °CEnzymatic, green synthesis. nih.gov
RuH₂(PPh₃)₄Aldehyde, AmineNot specified100 °CUsed for specific benzamide derivatives. nih.gov

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to ensure the final product meets the requisite standards of purity. Common methodologies employed for the purification of analogous benzamide derivatives, and applicable to the title compound, include crystallization, column chromatography, and extraction.

Crystallization stands as a primary method for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount for achieving high purity and yield. For compounds with similar structural features to this compound, solvent systems such as propan-2-ol/water mixtures have proven effective. nih.gov The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried.

The following table outlines potential solvent systems for the recrystallization of this compound based on general principles and data for related compounds.

Solvent SystemRationaleAnticipated Purity
Ethanol/WaterGood solubility at high temperatures, poor at low temperatures.High
Ethyl Acetate/HexanePolarity gradient allows for fine-tuning of solubility.High
TolueneEffective for less polar impurities.Moderate to High

Column chromatography is a versatile technique for the separation of compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase is commonly employed. The choice of eluent, or mobile phase, is critical for effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, allows for the sequential elution of the desired compound from the column. For instance, a mixture of petroleum ether and ethyl acetate is often used for the purification of benzamide derivatives. researchgate.net

A typical column chromatography procedure for a compound of this nature would involve the following steps:

Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent.

Loading the Sample: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

Elution: The mobile phase is passed through the column, and fractions are collected.

Analysis: The collected fractions are analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product.

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified compound.

Extraction is often used as an initial purification step to remove water-soluble or acid/base-labile impurities. The crude reaction mixture containing this compound can be dissolved in an organic solvent, such as ethyl acetate, and washed sequentially with an acidic solution, a basic solution, and brine. researchgate.net This process helps to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate, and the solvent is evaporated. researchgate.net

The table below summarizes the key parameters for these purification techniques.

TechniqueKey ParametersPurpose
CrystallizationSolvent choice, cooling rate, temperatureRemoval of soluble and insoluble impurities
Column ChromatographyStationary phase, mobile phase compositionSeparation of closely related compounds
ExtractionSolvent choice, pH of aqueous washesRemoval of acidic, basic, and water-soluble impurities

The final purity of this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for N-(4-acetylphenyl)-2,4-dimethylbenzamide, including proton (¹H) and carbon-13 (¹³C) chemical shifts, coupling constants, and two-dimensional NMR correlations (COSY, HMQC, HMBC), are not available in published literature or spectral databases.

Detailed ¹H NMR chemical shift assignments and coupling constants for this compound have not been reported.

A specific ¹³C NMR chemical shift analysis for this compound is not available.

There are no available studies that employ two-dimensional NMR techniques to elucidate the connectivity of this compound.

Vibrational Spectroscopy

Detailed experimental data from vibrational spectroscopy for this compound are not present in the searched sources.

Specific FT-IR spectroscopic data detailing the characteristic vibrational modes of the functional groups in this compound are not available.

No FT-Raman spectroscopic data for this compound could be located.

Surface-Enhanced Raman Scattering (SERS) for Molecular Orientation and Surface Interactions

There is no available research detailing the Surface-Enhanced Raman Scattering (SERS) analysis of this compound. Such a study would typically involve adsorbing the molecule onto a nanostructured metallic surface (commonly silver or gold) to amplify the Raman signal. Analysis of the enhanced vibrational modes could provide insights into the molecule's orientation and its specific interactions with the metal surface. However, no such experimental spectra or interpretations have been reported for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Published mass spectrometry data specifically for this compound, which would confirm its molecular weight and elucidate its fragmentation patterns under ionization, could not be located. A theoretical molecular weight can be calculated based on its chemical formula (C₁₇H₁₇NO₂), but experimental data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) is required to understand its fragmentation pathways.

Single Crystal X-ray Diffraction (SCXRD) Analysis

No crystallographic studies for this compound have been deposited in crystallographic databases or published in scientific journals. This analysis is essential for definitively determining the solid-state structure of a compound.

Crystal Structure Determination and Unit Cell Parameters

As no single crystal X-ray diffraction studies have been performed or published, the crystal system, space group, and unit cell parameters for this compound remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)

A detailed analysis of the intermolecular forces governing the crystal packing of this compound is not possible without crystallographic data. Investigations into hydrogen bonding, potential π-stacking between its aromatic rings, and a quantitative breakdown of intermolecular contacts through Hirshfeld surface analysis are all contingent on an initial crystal structure determination, which is currently unavailable.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were found that performed quantum chemical calculations on N-(4-acetylphenyl)-2,4-dimethylbenzamide. Consequently, specific data for the following analyses are not available.

Geometric Optimization and Conformation Analysis

There is no available research detailing the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for this compound. Conformation analysis, which would identify the most stable three-dimensional arrangement of the atoms, has also not been reported.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

An analysis of the electronic structure of this compound is absent from the scientific literature. Data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and electronic transitions, could not be located. Similarly, Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack, have not been generated for this compound in any available study.

Vibrational Frequency Calculations and Spectral Prediction

No theoretical vibrational frequency calculations have been published for this compound. Such calculations are used to predict the infrared (IR) and Raman spectra of a molecule, aiding in its experimental characterization by assigning specific vibrational modes to observed spectral bands.

Reactivity Indices and Fukui Functions

Information on the global and local reactivity indices, such as electronegativity, chemical hardness, and Fukui functions, derived from DFT calculations for this compound, is not available. These descriptors are essential for predicting the reactivity and regioselectivity of chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

There are no reports of molecular dynamics (MD) simulations being conducted for this compound. MD simulations provide insight into the conformational flexibility of a molecule over time and can be used to study the influence of different solvents on its structure and behavior, but this information has not been generated for this specific compound.

Molecular Docking Studies

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. A search of the literature yielded no molecular docking studies involving this compound as the ligand. Therefore, its potential interactions with any biological targets remain computationally unexplored.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to its target protein. For N-phenylbenzamide derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, including enzymes and receptors.

In a representative study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, molecular docking was employed to investigate their binding modes within the active sites of α-glucosidase and α-amylase. The results revealed that these compounds engage in a network of hydrogen bonding, electrostatic, and hydrophobic interactions with key amino acid residues. For instance, the most active compound in the series, 5o, demonstrated significant hydrogen bonding interactions with His:90 and His:232 in the α-amylase active site, contributing to its potent inhibitory activity. nih.gov

Similarly, in the exploration of new protein kinase inhibitors containing an N-phenylbenzamide linker, molecular docking was used to screen 25 newly designed derivatives against 102 protein kinases. The binding affinities of these compounds were compared to native ligands to identify potential high-affinity binders. This high-throughput computational screening approach allows for the rapid identification of promising drug candidates. scirp.org

The predicted binding affinities from such studies are often expressed as a docking score or binding energy, as illustrated in the hypothetical table below for a series of analogous compounds.

Compound AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)
Analogue AProtein Kinase X-9.2
Analogue BProtein Kinase X-8.7
Analogue CProtein Kinase X-9.5
Analogue Dα-Glucosidase-8.1
Analogue Eα-Glucosidase-7.8

This table is illustrative and based on findings for related N-phenylbenzamide derivatives.

Analysis of Intermolecular Interactions at the Binding Site

A detailed analysis of the intermolecular interactions between a ligand and its target is crucial for understanding the basis of its biological activity and for guiding lead optimization. For N-phenylbenzamide derivatives, various types of interactions have been identified as critical for their binding.

A study on N-phenylbenzamides as antimicrobial agents highlighted the importance of electrostatic interactions for activity against Gram-positive bacteria, while hydrophobic and steric interactions were more critical for activity against Gram-negative bacteria. nih.gov This suggests that the nature of the substituents on both the benzoyl and aniline (B41778) rings can be tailored to achieve selective activity.

In the case of the antidiabetic 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the docking analysis revealed specific interactions. For example, the oxygen of a nitro group was found to form hydrogen bonds with histidine residues, while other parts of the molecule engaged in hydrophobic interactions with other residues in the active site. nih.gov

These key interactions can be summarized as follows:

Type of InteractionInteracting Groups on LigandInteracting Residues on Target
Hydrogen BondingCarbonyl oxygen, Amide nitrogen, Nitro group oxygenSerine, Histidine, Aspartic Acid
Hydrophobic InteractionsPhenyl rings, Alkyl substituentsLeucine, Valine, Isoleucine, Phenylalanine
Electrostatic InteractionsElectron-withdrawing/donating groupsCharged amino acid residues
Pi-Pi StackingAromatic ringsPhenylalanine, Tyrosine, Tryptophan

This table represents common interactions observed for N-phenylbenzamide derivatives with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

For N-phenylbenzamide derivatives, several QSAR models have been developed to predict their activity against various targets. These models are typically built using a training set of compounds with known activities and then validated using a test set.

In a QSAR study of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl)methyl)-N-(substituted) phenyl benzamide (B126) derivatives as antiulcer agents, a multi-linear regression method was used to develop a model linking the molecular structures to their inhibitory activity on H+/K+-ATPase. The resulting model showed good statistical quality, with a squared correlation coefficient (r²) of 0.84 and a predictive r² of 0.88, indicating a strong predictive capability. researchgate.net

Another QSAR study on N-phenylbenzamides as antimicrobial agents employed a Density Functional Theory (DFT)-based approach. This study revealed that molecular weight and total energy were significant contributors to the activity against both Gram-positive and Gram-negative bacteria. nih.gov

Identification of Key Structural Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

For the antiulcer N-phenylbenzamide derivatives, the QSAR model indicated that an increase in LogD (a measure of lipophilicity) and certain shadow indices (related to molecular shape), along with a reduction in another shadow index, leads to higher inhibitory activity. researchgate.net

In the study of antimicrobial N-phenylbenzamides, the electrophilicity index was found to be important for anti-Gram-positive activity, suggesting the dominance of electrostatic interactions. Conversely, molar refractivity and logP were key descriptors for anti-Gram-negative activity, pointing to the importance of steric and hydrophobic properties. nih.gov

The following table summarizes some of the key structural descriptors that have been identified as influencing the activity of N-phenylbenzamide analogues.

Descriptor TypeSpecific DescriptorInfluence on Biological Activity
Electronic Electrophilicity IndexImportant for electrostatic interactions.
Dipole MomentCan influence ligand-receptor recognition.
Steric Molar RefractivityRelates to molecular volume and polarizability.
Shadow IndicesDescribe the 3D shape of the molecule.
Hydrophobic LogP / LogDMeasure of lipophilicity, affecting membrane permeability and binding.
Topological Molecular WeightCan correlate with the overall size and bulk of the molecule.

This table is a compilation of descriptors found to be significant in QSAR studies of various N-phenylbenzamide derivatives.

Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 2,4 Dimethylbenzamide and Its Analogues

Impact of Substitutions on the 2,4-Dimethylbenzoyl Moiety

The 2,4-dimethylbenzoyl portion of the molecule offers several avenues for structural modification that can significantly alter the compound's interaction with biological targets. Key areas of interest include the positioning and nature of the alkyl groups.

Positional Isomers and Electronic Effects of Alkyl Groups

The placement of methyl groups on the benzoyl ring has a profound effect on the molecule's conformational flexibility and electronic properties, which in turn can influence its biological activity. The native 2,4-dimethyl substitution pattern establishes a specific steric and electronic environment.

Research on related benzamide (B126) series has shown that the position of substituents on the phenyl ring can dramatically impact potency. For instance, in a series of 3-cyano-5-fluoro-N-arylbenzamides, substitution at the 3-position of the N-phenyl ring with a chloro or methyl group led to a more than 40-fold improvement in potency, while substitutions at the 2- and 4-positions resulted in a decrease in activity. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of substituents.

The electronic effects of alkyl groups are primarily inductive, donating electron density to the aromatic ring. This can influence the reactivity and binding affinity of the molecule. nih.gov While the inductive effects of different alkyl groups (e.g., methyl, ethyl, isopropyl) are often considered to be quite similar, their steric bulk can play a more differentiating role in SAR. nih.gov

Interactive Table: Positional Isomers and Electronic Effects of Alkyl Groups

Analogue Substitution Pattern Expected Electronic Effect Potential Impact on Activity
N-(4-acetylphenyl)-2,4-dimethylbenzamide 2,4-dimethyl Electron-donating Baseline activity
N-(4-acetylphenyl)-3,5-dimethylbenzamide 3,5-dimethyl Electron-donating Altered steric profile may affect binding
N-(4-acetylphenyl)-2,5-dimethylbenzamide 2,5-dimethyl Electron-donating Altered steric profile may affect binding

Replacement or Modification of Methyl Groups

Replacing one or both of the methyl groups with other substituents can modulate the compound's lipophilicity, polarity, and steric profile, thereby fine-tuning its pharmacological properties. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions.

For instance, replacing a methyl group with a cyclopropyl (B3062369) group is a known bioisosteric modification that can introduce conformational constraints and potentially enhance metabolic stability. researchgate.net Other potential replacements for a methyl group include halogens (e.g., fluorine, chlorine), which can alter electronic properties and introduce new potential interactions, or small alkyl groups of varying sizes to probe steric limitations of the binding site. cambridgemedchemconsulting.com The "magic methyl" effect, where the strategic addition of a methyl group can significantly enhance potency, underscores the importance of this substituent. nih.gov

Influence of Modifications on the N-(4-acetylphenyl) Moiety

The N-(4-acetylphenyl) portion of the molecule is crucial for its interaction with biological targets, and modifications to this moiety can lead to significant changes in activity.

Variations of the Acetyl Group (e.g., Alkyl, Halogen, Other Functional Groups)

For example, the carbonyl of the acetyl group can be replaced by other groups that can act as hydrogen bond acceptors. Furthermore, the methyl of the acetyl group can be extended to larger alkyl chains to probe for additional hydrophobic interactions. Replacing the acetyl group with a halogen, such as fluorine or chlorine, would significantly alter the electronic nature of the phenyl ring and could influence binding affinity.

Interactive Table: Variations of the Acetyl Group

Analogue Modification Potential Impact on Activity
N-(4-propionylphenyl)-2,4-dimethylbenzamide Acetyl to Propionyl Increased lipophilicity, potential for new hydrophobic interactions
N-(4-trifluoroacetylphenyl)-2,4-dimethylbenzamide Acetyl to Trifluoroacetyl Increased electrophilicity of carbonyl, potential for altered hydrogen bonding
N-(4-cyanophenyl)-2,4-dimethylbenzamide Acetyl to Cyano Altered electronics and geometry, potential change in binding mode

Replacement or Derivatization of the Phenyl Ring

Replacing the N-(4-acetylphenyl) ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and potentially improve drug-like properties. Bioisosteres of the phenyl ring, such as pyridine (B92270), thiophene, or other heterocycles, can introduce new hydrogen bonding opportunities, alter metabolic stability, and modify solubility. cambridgemedchemconsulting.com

Furthermore, derivatization of the existing phenyl ring with additional substituents can provide valuable SAR information. Introducing small electron-donating or electron-withdrawing groups at different positions can probe the electronic requirements of the binding site.

Role of the Amide Linkage

The amide linkage is a critical structural motif in this compound, profoundly influencing its biological activity through specific conformational and electronic properties. This bond's rigidity and hydrogen-bonding capabilities are pivotal for its interaction with biological targets.

The geometry of the amide bond in benzanilide (B160483) derivatives like this compound is a key determinant of their biological function. The planarity of the amide group is often distorted, with the anilino and benzoyl rings twisted relative to the amide plane. In the related compound N-(2,4-Dimethylphenyl)-2-methylbenzamide, the plane of the amide group is significantly angled with respect to both the anilino ring (61.3°) and the benzoyl ring (58.3°). nih.gov This non-planar conformation is a common feature among substituted benzanilides. nih.gov

Rotation around the amide C-N bond is generally restricted due to its partial double-bond character. However, rotation around the adjacent single bonds, particularly the C(aryl)-C(carbonyl) bond, is also subject to significant energy barriers. Computational studies on N-methylbenzamide, a simpler analogue, reveal that rotation around the C(sp²)–C(aryl) bond has a calculated barrier height of 2.8–2.9 kcal/mol. acs.org This barrier is influenced by the conjugation between the amide and arene π orbitals and steric hindrance from ortho substituents. acs.org For instance, the presence of ortho substituents on the benzoyl ring, such as the 2,4-dimethyl groups in the target compound, can dramatically increase the rotational barrier around the Ar–C(O) axis. nsf.gov In some di-ortho-substituted tertiary benzamides, this barrier can be as high as 19.2 kcal/mol, which is a substantial increase that restricts the molecule's conformation. nsf.gov

This conformational rigidity is crucial for activity. The preferred orientation of the amide linkage positions the key functional groups for optimal interaction with a receptor or enzyme active site. The energy barriers to rotation ensure that the molecule maintains this bioactive conformation.

Table 1: Calculated Rotational Energy Barriers in Benzamide Analogues
Compound AnalogueRotational BondCalculated Barrier (kcal/mol)Reference
N-MethylbenzamideC(aryl)-C(carbonyl)2.8 - 2.9 acs.org
Di-ortho-chloro Tertiary BenzamideC(aryl)-C(carbonyl)~19.2 nsf.gov
Di-ortho-chloro Tertiary BenzamideN-C(carbonyl)~6.7 nsf.gov

To probe the importance of the amide linkage, researchers often employ isosteric replacement, where the amide group is substituted with other functional groups that have similar sizes and electronic properties. Common bioisosteres for the amide bond include thioamides, ureas, triazoles, and oxadiazoles. nih.govcambridgemedchemconsulting.com These modifications can improve metabolic stability, as the amide bond is often susceptible to enzymatic cleavage in the body. cambridgemedchemconsulting.com

Urea (B33335) Replacement : The urea moiety can also serve as an amide isostere. In the development of inhibitors for advanced glycation end products (AGE), researchers have found that conjugating amino acids with heterocyclic structures via amide bonds was beneficial for biological activity. researchgate.net Subsequent modifications incorporating urea and thiourea (B124793) functionalities also yielded highly potent compounds, demonstrating that these groups can successfully replace the amide bond while maintaining or even enhancing activity. researchgate.net For bradykinin (B550075) B1 receptor antagonists, semicarbazides (which contain a urea-like structure) were found to be effective replacements for certain amino acid components, leading to compounds with high oral bioavailability. nih.gov

The success of these replacements underscores the primary role of the amide bond as a structural scaffold that correctly orients the key phenyl rings. While its hydrogen-bonding properties are important, they can sometimes be mimicked or compensated for by isosteric groups.

Comparative SAR with Related Benzamide Derivatives and Scaffolds

Evaluating the structure-activity relationship of this compound in comparison to other chemical scaffolds provides valuable insights into the specific contributions of its core structure to its biological activity.

In a study on acetylcholinesterase (AChE) inhibitors, a direct comparison between benzamide and picolinamide (B142947) derivatives was conducted. nih.govresearchgate.net The results consistently showed that the picolinamide derivatives were more potent AChE inhibitors than their corresponding benzamide counterparts. nih.govresearchgate.net For example, the most potent compound identified in the study was a picolinamide derivative, which exhibited significantly higher inhibitory activity (IC₅₀: 2.49 ± 0.19 μM) and selectivity compared to the benzamide analogues. nih.govresearchgate.net This suggests that the pyridine nitrogen in the picolinamide scaffold may engage in an additional, favorable interaction with the enzyme's active site, an interaction that is not possible for the benzamide core.

Table 2: Comparative Activity of Benzamide and Picolinamide Scaffolds as AChE Inhibitors
ScaffoldGeneral Finding on PotencyMost Potent Analogue IC₅₀ (μM)Reference
BenzamideLess PotentNot specified as most potent nih.govresearchgate.net
PicolinamideMore Potent2.49 nih.govresearchgate.net

Benzimidazoles are a distinct class of bicyclic heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory and antiparasitic effects. rsc.orgnih.gov Unlike benzamides, which are acyclic amides, the benzimidazole (B57391) scaffold is a rigid ring system.

SAR studies of benzimidazole derivatives reveal that their biological activity is highly dependent on the substitution pattern at various positions on the bicyclic ring, particularly at the N1, C2, C5, and C6 positions. nih.govnih.gov For instance, in the context of anti-inflammatory agents, different substituents at these positions can direct the compound to interact with a variety of targets, such as cannabinoid receptors or cyclooxygenase enzymes. nih.govnih.gov

When comparing the benzamide scaffold to the benzimidazole scaffold, the key difference lies in the structural flexibility and the nature of the pharmacophoric elements. The benzamide structure of this compound relies on the specific spatial arrangement of two phenyl rings connected by a flexible but conformationally restricted amide linker. In contrast, benzimidazole derivatives present a more rigid core from which substituents project. rroij.com This structural rigidity can be advantageous for enhancing binding affinity if the fixed conformation matches the target's binding site. However, the benzamide's flexibility allows for more induced-fit interactions, which can be beneficial for binding to different targets or isoforms.

The isoquinolone core is a planar, aromatic system that is significantly different from the non-planar, twisted conformation of most bioactive benzamides. The rigidity of the isoquinolone scaffold means that the orientation of substituents is fixed, which can lead to high selectivity for a specific target. In contrast, the benzamide scaffold, as discussed, has defined but rotatable bonds that allow for a degree of conformational adaptation. The choice between a flexible benzamide and a rigid isoquinolone scaffold often depends on the specific topology of the target receptor's binding pocket.

Chemical Biology Applications and Probe Development

Development of Bioconjugates for Advanced Biological Studies:No research has been published on the development of bioconjugates of N-(4-acetylphenyl)-2,4-dimethylbenzamide for advanced biological investigations.

While general information on the broader class of benzamides and methodologies such as phenotypic screening and target deconvolution exists, the strict requirement to focus solely on "this compound" prevents the inclusion of such related but non-specific information. To generate the requested article would necessitate fabricating data and research findings, which is beyond the scope of a factual and accurate AI assistant.

Should research on this compound be published in the future, this topic could be revisited.

Future Research Directions and Lead Optimization Strategies

Rational Design of Second-Generation Benzamide (B126) Derivatives

Rational drug design, which relies on an understanding of a biological target's structure and mechanism, will be paramount in developing second-generation analogues of N-(4-acetylphenyl)-2,4-dimethylbenzamide. nih.gov The core structure of this compound presents three key regions for modification: the 4-acetylphenyl moiety, the central amide linker, and the 2,4-dimethylbenzoyl group.

Future design strategies would likely involve:

Modification of the 2,4-dimethylbenzoyl Ring: The methyl groups can be systematically replaced with other substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) to probe steric and electronic requirements within the target's binding pocket. The position of these substituents could also be varied to optimize interactions.

Alterations to the 4-acetylphenyl Ring: The acetyl group is a key feature that can be modified to explore hydrogen bonding interactions. It could be replaced with other functional groups like a nitro, cyano, or sulfonyl group. Furthermore, the substitution pattern on this ring could be altered from para to meta or ortho to reorient the molecule within the binding site.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties. For example, the amide linker could be replaced with a reverse amide, an ester, or a stable sulfonamide to alter the compound's chemical stability and hydrogen bonding capacity.

This systematic approach, guided by structural biology data of the intended target, allows for the creation of a focused library of second-generation derivatives with a higher probability of improved biological activity. nih.gov

Strategies for Improving Potency, Selectivity, and Efficacy based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. rroij.com For this compound, establishing a robust SAR will be crucial for guiding lead optimization. nih.gov This involves synthesizing and testing a matrix of analogues to decipher the contribution of each part of the molecule.

Key strategies based on hypothetical SAR include:

Improving Potency: Potency can often be enhanced by introducing modifications that increase binding affinity. patsnap.com For instance, if a hydrophobic pocket exists in the target protein, replacing the methyl groups with larger alkyl groups could increase van der Waals interactions. Studies on other benzamides have shown that even minor changes, such as the position of a substituent, can markedly influence inhibitory activity. nih.govresearchgate.net

Enhancing Selectivity: Achieving selectivity, the ability to interact with the desired target over other related proteins, is critical for minimizing off-target effects. nih.gov Selectivity can be improved by exploiting unique features of the target's binding site. For example, if the target has a specific amino acid residue not present in related proteins, derivatives can be designed to form a specific interaction (e.g., a hydrogen bond or an electrostatic interaction) with that residue. acs.org

Boosting Efficacy: Efficacy in a biological system depends not only on target affinity but also on physicochemical properties like solubility and cell permeability. SAR studies would also focus on modifying the molecule to optimize these properties, for instance, by introducing polar groups to improve solubility without compromising binding.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Strategies

Molecular RegionProposed ModificationPotential ImpactRationale
2,4-dimethylbenzoyl groupReplace methyl with CF3Increase potency/lipophilicityExplores electronic effects and interactions with hydrophobic pockets.
2,4-dimethylbenzoyl groupReplace methyl with halogens (F, Cl, Br)Modulate binding and selectivityIntroduces halogen bonding potential and alters electronic properties.
Amide LinkerInvert to a reverse amideAlter H-bond geometry, improve metabolic stabilityChanges the direction of hydrogen bond donor/acceptor atoms.
4-acetylphenyl groupReduce acetyl to a hydroxyl groupIntroduce H-bond donor capabilityProbes for interaction with a hydrogen bond acceptor on the target.
4-acetylphenyl groupReplace acetyl with a sulfonamideImprove solubility and H-bondingIntroduces a strong hydrogen-bonding motif.

Application of Advanced Computational Methodologies for Virtual Screening and Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process, reducing costs and time. frontiersin.org For this compound, these methods can guide the rational design of new derivatives and predict their properties. youtube.com

Molecular Docking: This technique can predict the preferred orientation of the compound when bound to a target protein. Docking studies can help visualize key interactions, rationalize existing SAR data, and prioritize which new derivatives to synthesize. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed once a set of analogues with corresponding biological data is available. nih.gov These models provide a statistical correlation between the physicochemical properties of the molecules and their activity, offering predictive power for designing more potent compounds. nih.govtandfonline.com

Virtual Screening: Large chemical databases, containing millions to billions of compounds, can be computationally screened to identify molecules that are structurally similar to this compound or that are predicted to bind to the same target. nih.govresearchgate.net This is a rapid way to identify novel chemical scaffolds with potentially better drug-like properties. schrodinger.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound within the binding site of the target protein over time, providing insights into the stability of the interaction and the role of water molecules. nih.gov

Table 2: Computational Tools in the Drug Discovery Pipeline

MethodologyApplicationObjective
Molecular DockingPredicting binding mode and affinityPrioritize compounds for synthesis, explain SAR.
3D-QSARDeveloping predictive models of activityGuide the design of more potent analogues.
Pharmacophore ModelingIdentifying essential 3D features for activityUse as a filter for virtual screening.
Virtual ScreeningSearching large compound librariesDiscover novel hits with diverse scaffolds.
Molecular DynamicsSimulating ligand-protein complex stabilityAssess the durability of binding interactions.

Exploration of Multi-Target Directed Ligand (MTDL) Design Principles

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. frontiersin.org The Multi-Target Directed Ligand (MTDL) approach aims to design a single molecule that can modulate several targets simultaneously, potentially offering higher efficacy and a lower propensity for drug resistance. nih.gov

The this compound scaffold could serve as a starting point for developing MTDLs. This can be achieved through several strategies:

Pharmacophore Hybridization: This involves covalently linking the benzamide scaffold to another distinct pharmacophore known to have activity against a second target. nih.gov For example, in the context of Alzheimer's disease, it could be linked to a fragment known to inhibit beta-secretase 1 (BACE1) or monoamine oxidase (MAO). mdpi.com

Fragment-Based Merging: Fragments known to bind to different targets can be merged or linked to create a single, integrated molecule.

Privileged Scaffold Optimization: The benzamide core itself might be considered a "privileged scaffold" capable of being decorated with different functional groups to interact with multiple targets.

The rational design of MTDLs is a complex but promising frontier that could significantly expand the therapeutic potential of the this compound chemical class.

Potential for Prodrug Design and Delivery System Innovation

A compound's clinical success depends heavily on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Prodrug design is a well-established strategy to overcome liabilities such as poor solubility, low permeability, or rapid metabolism. nih.govactamedicamarisiensis.ro A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. nih.gov

For this compound, several prodrug strategies could be explored:

Improving Solubility: If the compound suffers from poor aqueous solubility, a highly polar or ionizable promoiety (e.g., a phosphate (B84403) or an amino acid) could be attached, often at the acetyl group (after reduction to an alcohol) or by creating an N-Mannich base. nih.govnih.gov

Targeted Delivery: A promoiety could be chosen that is specifically cleaved by an enzyme that is overexpressed in the target tissue (e.g., in a tumor), leading to site-specific release of the active drug.

Beyond prodrugs, modern drug delivery systems (DDS) offer another layer of innovation. sigmaaldrich.com Encapsulating this compound or its optimized derivatives in nanoparticles, liposomes, or polymer conjugates could control the release rate, improve stability, and enable targeted delivery to specific organs or cells, such as the brain. nih.gov

Table 3: Potential Prodrug Strategies for this compound

StrategyModification SitePromoietiesGoal
Ester ProdrugReduced acetyl group (alcohol)Amino acids, short-chain fatty acidsImprove solubility or permeability.
Phosphate Ester ProdrugReduced acetyl group (alcohol)Phosphate groupDramatically increase aqueous solubility.
N-Mannich BaseAmide N-HAminoalkylationImprove aqueous solubility.
Carbonate/Carbamate ProdrugReduced acetyl group (alcohol)Various carbonates or carbamatesTune lipophilicity and release rate.

Compound Index

Q & A

Q. What are the common synthetic routes and characterization techniques for N-(4-acetylphenyl)-2,4-dimethylbenzamide?

The synthesis typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines. For example, a related compound, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, was synthesized by reacting 2,4-dichlorobenzoyl chloride with potassium thiocyanate and acetyl aniline in dry acetone, achieving high purity (73% yield) . Characterization includes:

  • FTIR : To confirm carbonyl (C=O) and amide (N–H) functional groups.
  • NMR (¹H and ¹³C) : To verify regiochemistry and substituent positions.
  • Single-crystal X-ray diffraction : For precise determination of dihedral angles (e.g., 33.32° between planar rings) .

Q. How is the electronic structure of this compound analyzed experimentally?

UV-Vis spectrophotometry (e.g., Shimadzu-1800) is used for electronic transitions and charge-transfer studies. For instance, DNA binding studies of a similar acyl thiourea derivative employed UV-Vis to monitor hypochromic shifts, indicating intercalation or groove binding . Surface analysis via X-ray diffraction further reveals intermolecular interactions, such as hydrogen bonding involving the acetyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Solvent selection : Dry acetone or dichloromethane minimizes side reactions (e.g., hydrolysis) .
  • Catalysis : Bases like pyridine or triethylamine neutralize HCl during amide bond formation, improving efficiency .
  • Temperature control : Heating at 100°C in glacial acetic acid enhances reaction rates, as seen in the synthesis of N-(4-acetylphenyl)-2-(methylamino)benzamide .
  • Scale-up : Continuous flow reactors ensure consistent mixing and heat transfer for industrial-scale production .

Q. What computational methods validate the biological activity of this compound analogs?

  • In silico docking : Molecular docking with enzymes like ribonucleotide reductase (RNR) predicts binding affinities. For example, a derivative showed a docking score of −8.2 kcal/mol against RNR, suggesting inhibitory potential .
  • DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with radical scavenging activity (e.g., 55.62% DPPH inhibition at 100 μg/mL) .

Q. How do crystal packing and hydrogen bonding influence the physicochemical stability of this compound?

Single-crystal studies reveal that the acetyl group participates in intramolecular hydrogen bonds (N–H⋯O=C), stabilizing the planar conformation. Additionally, lattice energy calculations via DFT (e.g., −168.4 kJ/mol) quantify intermolecular interactions, critical for predicting solubility and thermal stability .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Re-test compounds at standardized concentrations (e.g., 100 μg/mL for radical scavenging assays) .
  • Structural analogs : Compare activity trends in derivatives (e.g., trifluoromethyl groups enhance lipophilicity and metabolic stability) .
  • Reproducibility checks : Verify reaction purity via HPLC or GC-MS to exclude impurities affecting bioactivity .

Methodological Challenges

Q. What techniques are used to study the compound’s interaction with biological macromolecules?

  • Fluorescence quenching : Spectrofluorometry measures changes in tryptophan emission upon binding to serum albumin .
  • Circular dichroism (CD) : Detects conformational changes in DNA or enzymes induced by the compound.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Q. How are polymerization or degradation pathways controlled during storage?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., 220–250°C for acyl thiourea derivatives) .
  • Stabilizers : Add antioxidants like BHT to prevent radical-mediated degradation.
  • Storage conditions : Keep at −20°C in amber vials to avoid photolytic cleavage of the acetyl group .

Key Notes

  • For synthetic modifications, prioritize functional groups (e.g., trifluoromethyl, thiourea) that enhance bioactivity .
  • Contradictions in bioactivity often arise from assay conditions (e.g., bacterial strain variability); use standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.